molecular formula C15H24O5 B7780949 dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate

dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate

Cat. No.: B7780949
M. Wt: 284.35 g/mol
InChI Key: ROZSFNKSMIZYLM-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate is an organic compound with the molecular formula C15H24O5 It is a derivative of propanedioic acid and features a cyclopentyl ring substituted with a pentyl group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate typically involves the following steps:

    Cyclopentyl Ring Formation: The initial step involves the formation of the cyclopentyl ring. This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Pentyl Group: The pentyl group is introduced via an alkylation reaction. This involves the reaction of the cyclopentyl ring with a suitable alkyl halide in the presence of a strong base.

    Keto Group Introduction: The keto group is introduced through an oxidation reaction. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the propanedioic acid with methanol in the presence of an acid catalyst to form the dimethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its unique structure allows it to fit into active sites of enzymes, altering their activity and affecting cellular processes.

Comparison with Similar Compounds

Dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate can be compared with other similar compounds such as:

    Dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]malonate: Similar structure but with different ester groups.

    Dimethyl 2-[(1S,2R)-2-benzyl-3-oxo-1,3-diphenylpropyl]propanedioate: Features a benzyl group and phenyl rings, leading to different chemical properties and applications.

Properties

IUPAC Name

dimethyl 2-[(1S,2R)-3-oxo-2-pentylcyclopentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-4-5-6-7-10-11(8-9-12(10)16)13(14(17)19-2)15(18)20-3/h10-11,13H,4-9H2,1-3H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZSFNKSMIZYLM-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1[C@H](CCC1=O)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.